molecular formula C15H18N2O2 B15299155 Benzyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate

Benzyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate

Cat. No.: B15299155
M. Wt: 258.32 g/mol
InChI Key: JFJMISZNFIKGIB-UHFFFAOYSA-N
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Description

Benzyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, a cyanomethyl group, and a carboxylate ester linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate typically involves the reaction of benzyl bromide with 3-(cyanomethyl)-3-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Benzyl 3-(cyanomethyl)-3-ethylpyrrolidine-1-carboxylate
  • Benzyl 3-(cyanomethyl)-3-phenylpyrrolidine-1-carboxylate
  • Benzyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate

Comparison: Benzyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

benzyl 3-(cyanomethyl)-3-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-15(7-9-16)8-10-17(12-15)14(18)19-11-13-5-3-2-4-6-13/h2-6H,7-8,10-12H2,1H3

InChI Key

JFJMISZNFIKGIB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)CC#N

Origin of Product

United States

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